
An In-depth Technical Guide to the
Thermochemical Data of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14542379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for a

selection of branched alkanes. It is designed to be a valuable resource for researchers,

scientists, and professionals in drug development who require accurate and readily accessible

thermochemical properties for these compounds. This document summarizes key quantitative

data in structured tables, details the experimental and computational methodologies used to

obtain this data, and provides visualizations of the key relationships and workflows involved in

thermochemical data determination.

Thermochemical Data of Selected Branched Alkanes
The following tables present the standard enthalpy of formation (ΔfH°), standard molar entropy

(S°), and isobaric heat capacity (Cp) for five common branched alkanes at 298.15 K (25 °C)

and 1 bar. These values are crucial for understanding the stability and reactivity of these

molecules.

Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected Branched Alkanes in the Gas

Phase
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Compound IUPAC Name Formula ΔfH° (kJ/mol)

Isobutane 2-Methylpropane C4H10 -134.2 ± 0.6

Isopentane 2-Methylbutane C5H12 -153.3 ± 0.7

Neopentane 2,2-Dimethylpropane C5H12 -167.9

Diisopropyl 2,3-Dimethylbutane C6H14 -177.57 ± 0.81[1]

Triptane 2,2,3-Trimethylbutane C7H16 -204.3 ± 1.2

Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty

values are provided where available.

Table 2: Standard Molar Entropy (S°) of Selected Branched Alkanes in the Gas Phase

Compound IUPAC Name Formula S° (J/mol·K)

Isobutane 2-Methylpropane C4H10 294.6 ± 0.4

Isopentane 2-Methylbutane C5H12 343.5 ± 0.8

Neopentane 2,2-Dimethylpropane C5H12 306.4

Diisopropyl 2,3-Dimethylbutane C6H14 369.2 ± 2.1

Triptane 2,2,3-Trimethylbutane C7H16 391.8 ± 2.1

Note: Data sourced from the NIST Chemistry WebBook. Uncertainty values are provided where

available.

Table 3: Isobaric Heat Capacity (Cp) of Selected Branched Alkanes in the Gas Phase
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Compound IUPAC Name Formula Cp (J/mol·K)

Isobutane 2-Methylpropane C4H10 96.5 ± 0.4

Isopentane 2-Methylbutane C5H12 118.9 ± 0.4[2]

Neopentane 2,2-Dimethylpropane C5H12 121.0

Diisopropyl 2,3-Dimethylbutane C6H14 139.4 ± 0.7[3]

Triptane 2,2,3-Trimethylbutane C7H16 163.3 ± 0.4[4]

Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty

values are provided where available.

Methodologies for Determining Thermochemical
Data
The thermochemical data presented in this guide are determined through a combination of

experimental and computational methods.

Experimental Protocols
2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of

formation of combustible compounds like alkanes. The fundamental principle involves the

complete combustion of a known mass of the substance in a controlled environment and

measuring the heat evolved.

Apparatus: A bomb calorimeter is the standard instrument used. It consists of a high-

pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an

insulated container.

Procedure:

A precisely weighed sample of the branched alkane is placed in a crucible inside the

bomb.
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The bomb is sealed and pressurized with an excess of pure oxygen.

The bomb is placed in the calorimeter, which is filled with a known mass of water. The

initial temperature is recorded.

The sample is ignited via an electrical fuse.

The temperature of the water is monitored and the maximum temperature reached is

recorded.

The heat released by the combustion reaction is calculated from the temperature change

and the heat capacity of the calorimeter system.

The standard enthalpy of combustion is then determined, and from this, the standard

enthalpy of formation is calculated using Hess's Law.

2.1.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat flow

into or out of a sample as a function of temperature or time. It is particularly useful for

determining heat capacities and enthalpies of phase transitions.

Apparatus: A differential scanning calorimeter measures the difference in heat flow between

a sample pan and a reference pan.

Procedure for Heat Capacity Measurement:

An empty sample pan and an empty reference pan are heated at a constant rate to obtain

a baseline.

A standard material with a known heat capacity (e.g., sapphire) is placed in the sample

pan and heated at the same rate.

The branched alkane sample is placed in the sample pan and subjected to the same

heating program.

The heat flow difference between the sample and the reference is measured.
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By comparing the heat flow data of the sample to that of the standard and the baseline,

the heat capacity of the alkane can be determined as a function of temperature.[5][6]

Computational Protocols
2.2.1. Statistical Thermodynamics

Statistical thermodynamics provides a bridge between the microscopic properties of molecules

(energy levels, vibrational frequencies, etc.) and the macroscopic thermodynamic properties of

a substance.

Methodology:

The molecular properties of the branched alkane, such as its rotational constants and

vibrational frequencies, are determined, typically from quantum mechanical calculations or

spectroscopic data.

These molecular parameters are used to calculate the molecular partition function (q),

which is a sum over all possible energy states of the molecule.

The macroscopic thermodynamic properties, such as internal energy (U), enthalpy (H),

entropy (S), and heat capacity (Cp), are then calculated from the partition function and its

temperature derivatives.

2.2.2. Ab Initio Quantum Mechanical Methods

Ab initio (from first principles) methods are a class of computational chemistry methods that do

not rely on empirical parameters.

Methodology:

The electronic structure of the branched alkane molecule is solved using the principles of

quantum mechanics.

High-level methods such as Coupled Cluster with single, double, and perturbative triple

excitations (CCSD(T)) are often employed for high accuracy.

These calculations yield the total electronic energy of the molecule.
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The enthalpy of formation can be calculated by combining the computed total energy with

the energies of the constituent elements in their standard states, often through the use of

atomization or isodesmic reaction schemes.

Visualizations
The following diagrams illustrate the relationships between the different methodologies for

determining thermochemical data and a typical workflow for computational thermochemistry.
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Relationship between methods for thermochemical data determination.
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Workflow for computational thermochemistry via statistical mechanics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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